D-Sorbitol-d2-2

Catalog No.
S15747319
CAS No.
M.F
C6H14O6
M. Wt
184.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Sorbitol-d2-2

Product Name

D-Sorbitol-d2-2

IUPAC Name

(2R,3R,4R,5S)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol

Molecular Formula

C6H14O6

Molecular Weight

184.18 g/mol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2

InChI Key

FBPFZTCFMRRESA-JRFFAVGLSA-N

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Isomeric SMILES

[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O

D-Sorbitol-d2-2 is a deuterated form of D-Sorbitol, a six-carbon sugar alcohol with the molecular formula C6H14O6C_6H_{14}O_6. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. D-Sorbitol itself is naturally occurring, found in various fruits such as apples and pears, and is widely used as a sugar substitute due to its sweet taste and lower caloric content compared to regular sugars. The deuterated version is primarily utilized in research settings, particularly in studies involving metabolic pathways and isotopic labeling .

Typical of sugar alcohols. Key reactions include:

  • Reduction Reactions: D-Sorbitol can be produced from glucose through the reduction of the aldehyde group in glucose to a primary alcohol group. This reaction is catalyzed by the enzyme aldose reductase and involves nicotinamide adenine dinucleotide (NADH) as a cofactor:
    C6H12O6+NADH+H+C6H14O6+NAD+C_6H_{12}O_6+NADH+H^+\rightarrow C_6H_{14}O_6+NAD^+
  • Oxidation Reactions: D-Sorbitol can be oxidized to form sorbose, a ketohexose.
  • Fermentation: In the human body, D-Sorbitol can be fermented by gut bacteria, producing short-chain fatty acids and gases .

D-Sorbitol plays a significant role in human metabolism. It is involved in the polyol pathway, where excess glucose is converted into sorbitol by aldose reductase. While this pathway is essential for energy metabolism, excessive accumulation of sorbitol in cells can lead to complications, particularly in individuals with poorly controlled diabetes. Elevated sorbitol levels are associated with diabetic complications such as retinopathy and neuropathy due to osmotic and oxidative stress .

D-Sorbitol-d2-2 can be synthesized through various methods:

  • Catalytic Hydrogenation: The most common method involves the catalytic hydrogenation of glucose in an aqueous solution under high pressure. This process converts glucose into sorbitol, which can then be labeled with deuterium during synthesis.
  • Isotopic Exchange: Deuterium can be introduced into D-Sorbitol through isotopic exchange reactions where hydrogen atoms are replaced with deuterium atoms using deuterated solvents or reagents .
  • Column Chromatography: For purification purposes, sorbitol can be separated from other components using column chromatography techniques .

D-Sorbitol-d2-2 has several applications:

  • Research: It is primarily used in metabolic studies and tracer studies due to its isotopic labeling.
  • Food Industry: As a sugar substitute, D-Sorbitol is utilized in low-calorie foods and sugar-free products.
  • Pharmaceuticals: It serves as a stabilizing agent and excipient in drug formulations .

Studies involving D-Sorbitol-d2-2 often focus on its metabolic interactions within biological systems. Research indicates that it affects osmotic balance and cellular health, particularly in diabetic models. The compound's role in influencing gut microbiota composition through fermentation processes has also been explored, highlighting its potential benefits for intestinal health .

Compound NameMolecular FormulaUnique Features
D-MannitolC6H14O6C_6H_{14}O_6Isomer of D-Sorbitol; different hydroxyl orientation; used as a diuretic.
ErythritolC4H10O4C_4H_{10}O_4Lower caloric content; different structure; used as a sweetener.
XylitolC5H12O5C_5H_{12}O_5Derived from xylose; used for dental health; has unique metabolic pathways.
GalactitolC6H14O6C_6H_{14}O_6Produced from galactose; associated with galactosemia; differs in source and metabolism.

D-Sorbitol-d2-2’s uniqueness lies not only in its isotopic labeling but also in its specific applications in scientific research compared to other sugar alcohols that are more commonly used as sweeteners or therapeutic agents .

XLogP3

-3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

184.09159165 g/mol

Monoisotopic Mass

184.09159165 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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